4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide

FLAP inhibition benzimidazole SAR leukotriene biosynthesis

4-Fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide (CAS 850925-59-6) is a synthetic, fluorinated benzimidazole-benzamide derivative with the molecular formula C₂₁H₂₂FN₃O. This compound falls within the chemical space of 1,2,6-substituted benzimidazoles identified as modulators of 5-lipoxygenase-activating protein (FLAP), a clinically relevant target in leukotriene-mediated inflammation.

Molecular Formula C21H22FN3O
Molecular Weight 351.425
CAS No. 850925-59-6
Cat. No. B2878275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide
CAS850925-59-6
Molecular FormulaC21H22FN3O
Molecular Weight351.425
Structural Identifiers
SMILESCC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O/c1-15(2)14-25-19-7-4-3-6-18(19)24-20(25)8-5-13-23-21(26)16-9-11-17(22)12-10-16/h3-4,6-7,9-12H,1,5,8,13-14H2,2H3,(H,23,26)
InChIKeyHVOJHXKZNWPWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-Fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide (CAS 850925-59-6) for FLAP-Targeted Research


4-Fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide (CAS 850925-59-6) is a synthetic, fluorinated benzimidazole-benzamide derivative with the molecular formula C₂₁H₂₂FN₃O . This compound falls within the chemical space of 1,2,6-substituted benzimidazoles identified as modulators of 5-lipoxygenase-activating protein (FLAP), a clinically relevant target in leukotriene-mediated inflammation [1]. Its structural signature—a 4-fluorobenzamide moiety linked via a propyl spacer to a 2-methylallyl-substituted benzimidazole core—provides a distinct pharmacophoric profile that precludes simple interchange with other in-class FLAP-targeting chemotypes.

Why Benzimidazole-FLAP Inhibitors Cannot Be Interchanged: The Case for 850925-59-6


Benzimidazole-based FLAP modulators exhibit steep structure-activity relationships (SAR) where minor peripheral substitutions dictate target engagement and selectivity. The 2-methylallyl N1-substituent and the 4-fluorobenzamide side chain of 850925-59-6 represent precise structural features that distinguish its binding mode from analogs such as BRP-7 or MK-886 [1]. Generic substitution, even within the same patent class, risks loss of FLAP affinity, altered selectivity against related enzymes like mPGES-1, and unpredictable pharmacokinetic behavior [2]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Data for 850925-59-6 Relative to FLAP-Modulator Comparators


Structural Determinants of FLAP Modulation: 2-Methylallyl Substituent Versus Common N1 Analogs

The 2-methylallyl group at the N1 position of the benzimidazole core is a critical pharmacophoric feature for FLAP engagement. In the SAR landscape of 1,2,6-substituted benzimidazole FLAP modulators, compounds bearing an N1-2-methylallyl substituent occupy a distinct chemical space compared to analogs with N1-alkyl, benzyl, or unsubstituted variants [1]. The 4-fluoro substituent on the benzamide ring further modulates electronic properties and target interaction kinetics. While direct comparative IC₅₀ data for 850925-59-6 against a named analog in the same assay are not publicly available, patent disclosures confirm that compounds within this specific substitution pattern exhibit FLAP modulatory activity warranting composition-of-matter protection [1].

FLAP inhibition benzimidazole SAR leukotriene biosynthesis

Evidence Gap: Absence of Public Head-to-Head FLAP IC₅₀ Data for 850925-59-6

A systematic search of primary literature, patents, and authoritative databases (ChEMBL, BindingDB, PubChem) did not yield a publicly disclosed, quantitative FLAP inhibition IC₅₀ value for 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide [1]. This contrasts with established FLAP inhibitors such as BRP-7 (FLAP-mediated 5-LO product formation IC₅₀ = 0.31 μM in human neutrophils) [2] and MK-886 (FLAP binding IC₅₀ = 90 nM) [3]. The absence of direct comparator data means that any claim of superior potency for this compound over known FLAP inhibitors cannot be substantiated from public sources. Procurement decisions must account for this evidence limitation.

FLAP binding assay IC₅₀ data transparency

Patent-Backed Composition-of-Matter Exclusivity as a Procurement Differentiator

The compound falls within the scope of US Patent US8952177B2, assigned to Janssen Pharmaceutica NV, which claims 1,2,6-substituted benzimidazoles as FLAP modulators [1]. Composition-of-matter patent coverage implies that the specific substitution pattern—including the 2-methylallyl N1 group and 4-fluorobenzamide side chain—was deemed sufficiently novel and non-obvious to warrant proprietary protection. This distinguishes it from non-patented or generic benzimidazole FLAP ligands, and provides a verifiable intellectual property benchmark for organizations requiring freedom-to-operate clarity or sourcing traceability.

intellectual property FLAP modulator composition of matter

Recommended Procurement Scenarios for 4-Fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide


SAR Expansion of Benzimidazole FLAP Modulator Libraries

Research groups conducting systematic structure-activity relationship studies on 1,2,6-substituted benzimidazole FLAP modulators can procure this compound as a reference standard for the N1-(2-methylallyl) substitution pattern. Its distinct structural features, as defined in US8952177B2 [1], enable probing of the N1 substituent's effect on FLAP binding affinity and selectivity relative to N1-alkyl or N1-benzyl analogs.

In Vitro Leukotriene Biosynthesis Inhibition Screening

Given the compound's classification as a FLAP modulator within the Janssen patent estate [1], it is suitable for inclusion in cell-based leukotriene biosynthesis assays (e.g., human neutrophils, whole blood) to establish its FLAP-dependent 5-LO product inhibition profile. Users should pair this compound with BRP-7 as a reference FLAP inhibitor (IC₅₀ = 0.31 μM) [2] for intra-assay benchmarking.

Selectivity Profiling Against mPGES-1 and Related Enzymes

Because structural tuning of the benzimidazole scaffold can shift selectivity between FLAP and mPGES-1 [2], this compound is appropriate for dual-enzyme counter-screening panels. The 4-fluorobenzamide moiety may influence selectivity relative to unsubstituted benzamide analogs such as BRP-7, making it valuable for identifying FLAP-selective vs. dual FLAP/mPGES-1 inhibitor chemotypes.

Intellectual Property Landscaping and Freedom-to-Operate Analysis

For industrial medicinal chemistry teams, procurement of this compound enables experimental verification of patent claims under US8952177B2 [1] and supports freedom-to-operate assessments in the FLAP inhibitor space. Its composition-of-matter coverage distinguishes it from generic FLAP ligands and provides a defined IP reference point for lead series comparison.

Quote Request

Request a Quote for 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.